REACTION_CXSMILES
|
[ClH:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][CH2:6][C:7](O)=[O:8]>O=S(Cl)Cl>[ClH:1].[CH3:2][N:3]([CH3:10])[CH2:4][CH2:5][CH2:6][C:7]([Cl:1])=[O:8] |f:0.1,3.4|
|
Name
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|
Quantity
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10 g
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Type
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reactant
|
Smiles
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Cl.CN(CCCC(=O)O)C
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Name
|
|
Quantity
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30 mL
|
Type
|
solvent
|
Smiles
|
O=S(Cl)Cl
|
Type
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CUSTOM
|
Details
|
the residue is stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
SOCl2 is evaporated off
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.CN(CCCC(=O)Cl)C
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |